4-(3,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
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Description
4-(3,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C18H14FNO4 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.09068609 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Structural Analysis
One study focused on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, exploring π-hole tetrel bonding interactions. These interactions were analyzed through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, providing insights into the nucleophilic/electrophilic nature of specific groups influenced by ring substituents (Ahmed et al., 2020).
Anticancer Activity
Research on oxazolone scaffolds, including a series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives, demonstrated promising anticancer activities. These derivatives were synthesized and evaluated against various human cancer cell lines, with certain compounds showing significant activity against hepatocellular and colorectal carcinoma cell lines, highlighting the potential for these compounds in cancer treatment research (Biointerface Research in Applied Chemistry, 2020).
Spectroscopic Properties and Bioactivity
Another study provided experimental and theoretical insight into the spectroscopic properties and bioactivity of 4-(4-formylbenzylidene)-2-phenyloxazol-5(4H)-one dye. This research explored its solvatochromism, dipole moments, and biological activity, indicating the dye's potential for future applications in biochemistry, including interactions with proteins and potential for ion transporter action in epithelial tissue (Krawczyk et al., 2020).
Antimicrobial Activity
The synthesis and antimicrobial screening of fluorobenzamides containing thiazole and thiazolidine were investigated, revealing that certain derivatives have potent antimicrobial activity against both bacterial and fungal strains. The presence of a fluorine atom in these compounds was crucial for enhancing their antimicrobial effectiveness (Desai et al., 2013).
Properties
IUPAC Name |
(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-22-14-6-11(7-15(10-14)23-2)8-16-18(21)24-17(20-16)12-4-3-5-13(19)9-12/h3-10H,1-2H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVGDJUQHGOZCR-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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